molecular formula C10H18N2O4 B2689705 Methyl 4-(((methoxycarbonyl)amino)methyl)piperidine-1-carboxylate CAS No. 901335-46-4

Methyl 4-(((methoxycarbonyl)amino)methyl)piperidine-1-carboxylate

Cat. No.: B2689705
CAS No.: 901335-46-4
M. Wt: 230.264
InChI Key: IJAWYSBPIWSUSN-UHFFFAOYSA-N
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Description

Methyl 4-(((methoxycarbonyl)amino)methyl)piperidine-1-carboxylate is a piperidine derivative with significant applications in organic synthesis and pharmaceutical research. This compound features a piperidine ring substituted with a methoxycarbonyl group and an aminomethyl group, making it a versatile intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((methoxycarbonyl)amino)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with methoxycarbonylating agents. One common method includes the reaction of piperidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((methoxycarbonyl)amino)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxymethyl group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(((methoxycarbonyl)amino)methyl)piperidine-1-carboxylate has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Serves as a building block for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of antitubercular agents and kinase inhibitors.

    Industry: Utilized in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(((methoxycarbonyl)amino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. In drug development, it acts as a precursor to active pharmaceutical ingredients that target enzymes or receptors involved in disease pathways. The methoxycarbonyl and aminomethyl groups play crucial roles in binding to these targets, facilitating the desired biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(((methoxycarbonyl)amino)methyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its versatility in undergoing various chemical reactions and its role as a key intermediate in drug synthesis highlight its importance in both research and industrial applications .

Biological Activity

Methyl 4-(((methoxycarbonyl)amino)methyl)piperidine-1-carboxylate, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a piperidine ring with various functional groups, including a methoxycarbonyl and an amino group, which may confer significant therapeutic properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₈N₂O₄, with a molecular weight of 230.26 g/mol. The presence of the piperidine ring suggests potential interactions with biological targets, making it a candidate for further pharmacological studies .

PropertyValue
Molecular FormulaC₁₃H₁₈N₂O₄
Molecular Weight230.26 g/mol
CAS Number901335-46-4

Research indicates that compounds related to this compound may interact with various biological targets. The mechanism of action is likely influenced by the structural modifications on the piperidine ring, which can significantly alter pharmacodynamics and pharmacokinetics. Similar compounds have shown potential in inhibiting cancer cell growth and modulating enzymatic activities relevant to disease pathways .

Anticancer Activity

Recent studies have highlighted the anticancer properties of piperidine derivatives. For instance, compounds with similar structures have demonstrated significant inhibition of cancer cell proliferation. In vitro studies revealed that certain derivatives exhibited IC50 values ranging from 25 to 440 nM against various cancer cell lines, indicating their potential as antitumor agents .

Case Study:
In a comparative study on related compounds, some derivatives showed selective cytotoxicity towards cancer cells while sparing normal human cells, suggesting a promising therapeutic index. For example, one derivative exhibited an IC50 value of 0.70 μM against K562 leukemia cells, demonstrating substantial apoptotic effects at this concentration .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, analogs have shown inhibitory activity against CTP synthetase, a crucial enzyme in nucleotide biosynthesis. The structure-activity relationship (SAR) studies indicate that modifications to the amino and carboxyl groups can enhance or diminish inhibitory potency .

Research Findings

The following table summarizes key findings from various studies on related compounds:

CompoundTarget Enzyme/Cell TypeIC50 Value (µM)Observations
Piperidine Derivative AHeLa Cells1.1High antiproliferative activity
Piperidine Derivative BK562 Cells0.70Induced significant apoptosis
Methyl Ester AnalogCTP Synthetase0.043Potent inhibition compared to Acivicin

Properties

IUPAC Name

methyl 4-[(methoxycarbonylamino)methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-15-9(13)11-7-8-3-5-12(6-4-8)10(14)16-2/h8H,3-7H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAWYSBPIWSUSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC1CCN(CC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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